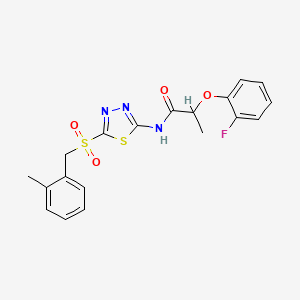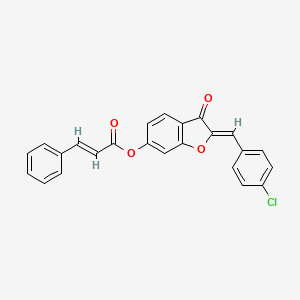![molecular formula C18H12Cl3N3OS B12209481 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B12209481.png)
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as 2-chlorobenzylamine and 2-chlorobenzaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a suitable thiol reagent, such as thiourea, under basic conditions.
Chlorination: The final chlorination step involves the use of chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove chlorine atoms or modify the sulfanyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives, modified sulfanyl groups.
Substitution: Functionalized pyrimidine derivatives with various substituents.
Scientific Research Applications
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA strands and disrupting replication and transcription processes.
Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
- 2-chloro-5-(chloromethyl)pyrimidine
- N-(2-chlorophenyl)-2-(2-chlorobenzylthio)pyrimidine-4-carboxamide
Uniqueness
5-chloro-2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide is unique due to its specific combination of chlorine atoms and the sulfanyl group, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity, improved stability, and greater versatility in chemical reactions.
Properties
Molecular Formula |
C18H12Cl3N3OS |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H12Cl3N3OS/c19-12-6-2-1-5-11(12)10-26-18-22-9-14(21)16(24-18)17(25)23-15-8-4-3-7-13(15)20/h1-9H,10H2,(H,23,25) |
InChI Key |
CNGDWIMCFYZIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12209398.png)
![(2Z)-2-(2,3-dimethoxybenzylidene)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B12209402.png)
![2-{5-[3-(Trifluoromethyl)phenyl]-2-furyl}benzothiazole](/img/structure/B12209407.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12209412.png)
![2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B12209428.png)
![10-(3,4-Dichlorophenyl)-5-(oxolan-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B12209438.png)

![N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide](/img/structure/B12209450.png)
![Ethyl[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B12209458.png)

![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methoxybenzoate](/img/structure/B12209472.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)furan-2-carboxamide](/img/structure/B12209479.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide](/img/structure/B12209489.png)
![2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b] furan-3-one](/img/structure/B12209497.png)
